N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound characterized by the presence of bromine, fluorine, chlorine, and phenoxy groups attached to a propanamide backbone
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClFNO2/c1-16(2,22-12-6-4-11(18)5-7-12)15(21)20-14-8-3-10(17)9-13(14)19/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOPWBHPJFLFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline, 4-chlorophenol, and 2-methylpropanoyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form an intermediate amide.
Phenoxy Substitution: The intermediate amide is then reacted with 4-chlorophenol under basic conditions (e.g., using potassium carbonate) to introduce the phenoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing bromine or fluorine.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: Utilized as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, or gene expression, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)-2-methylpropanamide
- N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the specific combination of halogen atoms and the phenoxy group, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
